- Microwave-assisted β-elimination of sulfoxides on KF/Al2O3 support under solvent-free conditionsJournal of Sulfur Chemistry, 2005, 26(4-5), 325-329,
Cas no 94-02-0 (Ethyl benzoylacetate)

Ethyl benzoylacetate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 3-oxo-3-phenylpropanoate
- Ethyl benzoylacetate,(Benzoylacetic acid ethyl ester)
- Benzoylacetic acid ethyl ester
- Ethyl Benzoylacetate
- 3-Oxo-3-pyridin-3-yl-propionic acid ethyl ester
- 3-phenyl-3-oxopropanoate
- benzoylacetic ethyl ester
- ethyl 3-oxo-3-phenylpropionate
- ethyl 3-phenyl-3-oxopropionate
- Ethyl benzovlacetate
- ethyl2-benzoylacetate
- Ethylbenzoylacetat
- Ethylbeonzoyl acetate
- FEMA 2423
- phenylformyl acetic acid ethyl ester
- 3-Oxo-3-phenylpropionic Acid Ethyl Ester
- Ethyl 3-phenyl-3-oxopropanoate
- Ethyl benzoyl acetate
- Ethyl beta-oxobenzenepropanoate
- ethylbenzoylacetate
- Benzoylacetic acid, ethyl ester
- Acetic acid, benzoyl-, ethyl ester
- Benzenepropanoic acid, beta-oxo-, ethyl ester
- 1-Ethoxy-3-phenylpropane-1,3-dione
- FEMA No. 2423
- K8CHJ4MKM0
- Benzenepropanoic acid, .beta.-oxo-, ethyl ester
- Acetic acid, benzoyl-, ethyl ester (6CI, 7CI, 8CI)
- 3-Oxo-3-phenylpropanoic acid ethyl ester
- 3-Phenyl-3-oxopropanoic acid ethyl ester
- Ethyl 2-benzoylacetate
- Ethyl β-oxobenzenepropanoate
- NSC 227214
- NSC 6774
- β-Oxobenzenepropanoic acid ethyl ester
- Ethyl benzoylacetate,95%
- Ethyl benzoylacetate
-
- MDL: MFCD00009196
- Inchi: 1S/C11H12O3/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
- InChI Key: GKKZMYDNDDMXSE-UHFFFAOYSA-N
- SMILES: O=C(CC(C1C=CC=CC=1)=O)OCC
- BRN: 0389
Computed Properties
- Exact Mass: 192.07900
- Monoisotopic Mass: 192.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: 3
- Topological Polar Surface Area: 43.4
- Surface Charge: 0
- XLogP3: 1.9
Experimental Properties
- Color/Form: Not available
- Density: 1.11 g/mL at 25 °C(lit.)
- Melting Point: < 0
- Boiling Point: 265-270 °C(lit.)
- Flash Point: Fahrenheit: 284 ° f
Celsius: 140 ° c - Refractive Index: n20/D 1.52(lit.)
n20/D 1.531 - Solubility: alcohol: miscible
- Water Partition Coefficient: Insoluble
- PSA: 43.37000
- LogP: 1.82250
- Sensitiveness: Light Sensitive
- Merck: 3767
- FEMA: 2423
- Solubility: Not available
Ethyl benzoylacetate Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Safety Instruction: S24/25
- RTECS:AF4878000
- HazardClass:IRRITANT
- TSCA:Yes
- Storage Condition:Store at room temperature
Ethyl benzoylacetate Customs Data
- HS CODE:29183000
- Customs Data:
China Customs Code:
2918300090Overview:
2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
Ethyl benzoylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B0097-25G |
Ethyl Benzoylacetate |
94-02-0 | >95.0%(GC)(T) | 25g |
¥160.00 | 2024-04-15 | |
abcr | AB173804-1 kg |
Ethyl benzoylacetate, 90%; . |
94-02-0 | 90% | 1kg |
€331.60 | 2023-01-28 | |
Apollo Scientific | OR4787-25g |
Ethyl 3-oxo-3-phenylpropanoate |
94-02-0 | 95% | 25g |
£15.00 | 2025-02-20 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 689963-200KG |
Ethyl benzoylacetate |
94-02-0 | Lonza quality, ≥98% (GC) | 200KG |
123946.29 | 2021-05-17 | |
Apollo Scientific | OR4787-100g |
Ethyl 3-oxo-3-phenylpropanoate |
94-02-0 | 95% | 100g |
£39.00 | 2025-02-20 | |
Fluorochem | 079467-100g |
Ethyl 3-oxo-3-phenylpropanoate |
94-02-0 | 95% | 100g |
£39.00 | 2022-03-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E87160-100g |
Ethyl 3-oxo-3-phenylpropanoate |
94-02-0 | 95% | 100g |
¥80.0 | 2023-09-07 | |
Cooke Chemical | A3956212-100G |
Ethyl benzoylacetate |
94-02-0 | 95% | 100g |
RMB 143.20 | 2025-02-20 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 689963-25KG |
Ethyl benzoylacetate |
94-02-0 | 98% | 25kg |
¥61525.02 | 2023-11-28 | |
abcr | AB173804-100 g |
Ethyl benzoylacetate, 90%; . |
94-02-0 | 90% | 100g |
€99.30 | 2023-01-28 |
Ethyl benzoylacetate Production Method
Production Method 1
Production Method 2
- A novel synthetic method for β-keto estersJournal of Chemical Research, 2007, (3), 160-161,
Production Method 3
Production Method 4
Production Method 5
Production Method 6
1.2 Solvents: Water ; cooled
- The construction of chiral 3-acyl bicyclolactams via a RuPHOX/Pd catalyzed asymmetric allylic substitution cascade of α-carbonylamidesOrganic Chemistry Frontiers, 2023, 10(7), 1731-1737,
Production Method 7
1.2 Solvents: Toluene ; 10 - 20 min, 110 °C; 110 °C → reflux; reflux → rt
1.3 Reagents: Acetic acid ; rt
- Electrochemical Oxidative Cyclization: Synthesis of Polysubstituted Pyrrole from EnaminesEuropean Journal of Organic Chemistry, 2021, 2021(6), 951-955,
Production Method 8
1.2 Reagents: Methanol ; -78 °C → 0 °C
- An unusual dianion equivalent from acylsilanes for the synthesis of substituted β-keto estersChemical Communications (Cambridge, 2008, (16), 1926-1928,
Production Method 9
Production Method 10
- The silver salt of 12-tungstophosphoric acid. A mild and selective catalyst for the synthesis of β-ketoesters via C-H insertionCatalysis Communications, 2008, 9(14), 2361-2364,
Production Method 11
- Catalytic reductive deoxygenation of esters to ethers driven by hydrosilane activation through non-covalent interactions with a fluorinated borate saltCatalysis Science & Technology, 2020, 10(14), 4586-4592,
Production Method 12
1.2 Solvents: Tetrahydrofuran
- A process for the synthesis of β-keto esters using in-situ generated trimethylsilyl malonatesTetrahedron Letters, 1994, 35(50), 9323-6,
Production Method 13
1.2 Reagents: Acetic acid ; rt
- Iridium-Catalyzed Enantioselective and Diastereoselective Hydrogenation of Racemic β'-Keto-β-Amino Esters via Dynamic Kinetic ResolutionAdvanced Synthesis & Catalysis, 2021, 363(20), 4714-4719,
Production Method 14
Production Method 15
Production Method 16
1.2 Reagents: 1,1′-Carbonyldiimidazole , Magnesium chloride Solvents: Tetrahydrofuran ; 2 h, 25 °C
1.3 25 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 25 °C
- Development and application of a solution-phase automated synthesizer, 'ChemKonzert'Chemical & Pharmaceutical Bulletin, 2010, 58(1), 87-93,
Production Method 17
1.2 Reagents: Acetic acid ; rt
1.3 Reagents: Water ; cooled
- Highly Diastereoselective and Enantioselective Synthesis of α-Hydroxy β-Amino Acid Derivatives: Lewis Base Catalyzed Hydrosilylation of α-Acetoxy β-Enamino EstersAngewandte Chemie, 2011, 50(32), 7304-7307,
Production Method 18
Production Method 19
- tert-BuOK-Catalyzed condensation of ethyl diazoacetate to aldehydes and palladium-catalyzed 1,2-hydrogen migration for the synthesis of β-ketoesters under solvent-free conditionsRSC Advances, 2013, 3(31), 12616-12620,
Production Method 20
1.2 Reagents: Acetic acid ; rt; rt
- Deoxygenation of oximes for the synthesis of pyrrolines via hydroimination cyclizationOrganic & Biomolecular Chemistry, 2023, 21(16), 3350-3354,
Ethyl benzoylacetate Raw materials
- 3-Oxo-3-phenylpropanoic acid
- Ethyl acetoacetate
- Ethyl potassium malonate
- Benzoic acid
- N-Benzoylimidazole
- Ethyl 3-hydroxy-3-phenylpropanoate
- Phenyl(trimethylsilyl)methanone
- Ethyl β-hydroxy-α-(phenylsulfinyl)benzenepropanoate
- Ethyl phenylpropiolate
- Acetophenone
- Benzoyl chloride
- Benzaldehyde
- Benzenepropanoic acid, a-diazo-b-hydroxy-, ethyl ester
- Ethyl β-hydroxy-α-(phenylseleno)benzenepropanoate
Ethyl benzoylacetate Preparation Products
Ethyl benzoylacetate Suppliers
Ethyl benzoylacetate Related Literature
-
Han-Seop Bea,Hye-Jeong Park,Sang-Hyeup Lee,Hyungdon Yun Chem. Commun. 2011 47 5894
-
Manuel R. Fructos,M. Mar Díaz-Requejo,Pedro J. Pérez Chem. Commun. 2009 5153
Additional information on Ethyl benzoylacetate
Ethyl benzoylacetate (CAS No. 94-02-0): A Versatile Chemical Compound in Modern Research and Industry
Ethyl benzoylacetate, with the chemical formula C9H10O3 and the CAS number 94-02-0, is a well-known organic compound that has garnered significant attention in various scientific and industrial applications. This ester, characterized by its pleasant floral fragrance, is widely utilized in the fragrance and flavor industry due to its ability to impart a sweet, fruity aroma. Beyond its sensory applications, ethyl benzoylacetate has found utility in pharmaceutical research, chemical synthesis, and as a key intermediate in the production of more complex molecules.
The structural integrity of ethyl benzoylacetate makes it a valuable building block in organic chemistry. Its molecular structure consists of a benzoyl group attached to an acetate moiety, which provides a unique set of reactivity patterns. This reactivity has been leveraged in recent years to explore novel synthetic pathways and to develop innovative compounds for therapeutic purposes. The compound's ability to undergo various chemical transformations, such as esterification, hydrolysis, and condensation reactions, makes it an indispensable tool in the chemist's arsenal.
In the realm of pharmaceutical research, ethyl benzoylacetate has been investigated for its potential biological activities. Studies have shown that derivatives of this compound exhibit properties that are of interest in drug discovery. For instance, modifications to the benzoyl group have led to the identification of compounds with anti-inflammatory and antimicrobial characteristics. These findings have prompted further exploration into the pharmacological profile of ethyl benzoylacetate and its derivatives, suggesting a promising future in medicinal chemistry.
The fragrance industry has long recognized the appeal of ethyl benzoylacetate due to its enchanting scent profile. It is commonly blended with other aromatic compounds to create synthetic fragrances that are used in perfumes, cosmetics, and household products. The compound's stability under various conditions and its compatibility with other fragrance ingredients make it a preferred choice for perfumers and flavorists. Recent advancements in olfactory science have also highlighted the potential of ethyl benzoylacetate in creating long-lasting and immersive scent experiences.
Beyond its applications in fragrance and pharmaceuticals, ethyl benzoylacetate plays a crucial role in industrial chemical synthesis. It serves as an intermediate in the production of more complex organic molecules, including polymers and specialty chemicals. The compound's versatility allows it to be incorporated into diverse chemical pathways, making it a valuable asset for chemical manufacturers seeking efficient synthetic routes. Additionally, the growing demand for sustainable chemicals has led to research into greener synthesis methods for ethyl benzoylacetate, which could enhance its environmental footprint.
The latest research on ethyl benzoylacetate has also explored its potential applications in material science. Researchers have been investigating its use as a precursor for high-performance polymers and coatings due to its ability to form stable cross-linked networks. These materials exhibit enhanced durability and thermal stability, making them suitable for demanding industrial applications. The development of novel materials based on ethyl benzoylacetate could open up new avenues for innovation in sectors such as aerospace, automotive, and construction.
In conclusion, ethyl benzoylacetate (CAS No. 94-02-0) is a multifaceted compound with a wide range of applications across multiple industries. Its unique chemical properties make it an invaluable tool in pharmaceutical research, fragrance formulation, industrial synthesis, and material science. As scientific understanding continues to evolve, the potential uses for ethyl benzoylacetate are likely to expand further, solidifying its importance in modern chemistry and beyond.
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